molecular formula C8H10Br2O2 B1203458 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 59952-39-5

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B1203458
CAS RN: 59952-39-5
M. Wt: 297.97 g/mol
InChI Key: MDIQXIJPQWLFSD-UHFFFAOYSA-N
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Description

This compound is also known as Deltamethrin . It is a cyclopropanecarboxylate ester obtained by formal condensation between 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol . It is the active insecticide of the proinsecticide tralomethrin .


Molecular Structure Analysis

The molecular formula of this compound is C22H19Br2NO3 . The molecular weight is 505.2 g/mol . It has three defined stereocenters .


Physical And Chemical Properties Analysis

Deltamethrin is an odorless crystal that is non-corrosive and colorless or white to light beige . It has a vapor pressure of 1.5 x 10^-8 mmHg at 25 °C . The water solubility ranges from 0.002-0.0002 mg/L . The soil sorption coefficient (Koc) for adsorption ranges from 7.05 x 10^5 to 3.14 x 10^6, and for desorption ranges from 1.14 x 10^6 to 4.54 x 10^6 .

Scientific Research Applications

  • Monitoring of Pyrethroid Metabolites : This compound is monitored as a major metabolite in human urine for exposure to various synthetic pyrethroids like permethrin, acrinathrin, and cypermethrin. Methods involve solid-phase extraction and gas chromatography-tandem mass spectrometry for detection and quantification (Arrebola et al., 1999).

  • Synthesis and Resolution : It's an intermediate in the synthesis of medications and pesticides. Various synthesis routes have been summarized, including a chiral product synthesized using a chiral metal catalyst (Li Gong, 2007).

  • Method for Measuring Urinary Metabolites : A method for measuring this compound in human urine as a reliable biomarker for exposure to many pyrethroid insecticides used in the United States (Baker et al., 2004).

  • Key Intermediate in Medicament Production : It's a key intermediate for the production of Cilastatin, a dehydropeptidase-I inhibitor. A synthesis route involving cyclopropanation with dibromomethane and a chiral resolution procedure has been developed (Chen Xin-zhi, 2005).

  • Glycosyl Esters Synthesis : Used as a leading compound for its biological activity in the synthesis and characterization of glycosyl esters (Tian Li, 2009).

  • Method for Synthesis of Carboxylic Acids : A new method for the preparation of trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids was developed, involving cycloaddition and rearrangement of 3-aryl-2,2-dimethylcyclobutanones (Bang-Chi Chen et al., 2001).

  • Biomonitoring of Pyrethroid Exposure : This compound was used for biomonitoring levels of exposure to synthetic pyrethroids in various populations, highlighting its presence in higher concentrations in rural areas and its detection in a significant portion of urine samples from urban and rural populations (Wielgomas & Piskunowicz, 2013).

Safety And Hazards

Deltamethrin is classified as Acute Toxicity, Oral (Category 4) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is harmful if swallowed . In case of skin contact, the affected area should be washed with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought immediately .

properties

IUPAC Name

3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975376
Record name 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

CAS RN

59952-39-5, 53179-78-5
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 2
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 3
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 4
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 5
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 6
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Citations

For This Compound
2
Citations
C Huber, R Nijssen, H Mol, JP Antignac… - Environment …, 2022 - Elsevier
Within the Human Biomonitoring for Europe initiative (HBM4EU), a study to determine new biomarkers of exposure to pesticides and to assess exposure patterns was conducted. …
Number of citations: 10 www.sciencedirect.com
L Yang, GM Richoux, EJ Norris, I Cuba… - Journal of agricultural …, 2020 - ACS Publications
Pyrethroids are one of the most commonly used classes of insecticides, and their acid and alcohol components are esterase degradation products, usually considered to be biologically …
Number of citations: 10 pubs.acs.org

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